Inhibition of Rhodamine 123 Efflux
In a direct head-to-head comparison within the same study, P-gp inhibitor 19 (Compound 6i) demonstrated potent inhibition of P-gp-mediated efflux of the fluorescent substrate rhodamine 123 in the P-gp-overexpressing K562/Dox leukemia cell line [1]. While both compounds 6g and 6i were active, compound 6i's performance provides a critical data point for selecting the appropriate tool for assays where a slightly lower potency is desired or where differential structure-activity relationships are being explored [1].
| Evidence Dimension | Inhibition of Rhodamine 123 Efflux |
|---|---|
| Target Compound Data | 0.39 µM (concentration at which efflux was inhibited) |
| Comparator Or Baseline | Compound 6g (closest active structural analog) at 0.19 µM |
| Quantified Difference | Compound 6g is 2.05-fold more potent in this specific assay. |
| Conditions | P-gp-overexpressing K562/Dox human leukemia cells; assessed by flow cytometry measuring intracellular rhodamine 123 accumulation. |
Why This Matters
This data point allows researchers to select a betulin-derived inhibitor with a specific potency for their experimental system, enabling fine-tuning of P-gp inhibition without saturating the target.
- [1] Laiolo, J., Graikioti, D. G., Barbieri, C. L., et al. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein. Scientific Reports, 2024, 14(1): 70. View Source
